2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid
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Overview
Description
2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid is a chemical compound belonging to the class of lactones, specifically a γ-lactone It is characterized by a five-membered ring structure containing an oxygen atom and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxyglutaric acid as the starting material.
Intramolecular Condensation: The alcoholic hydroxy group of 2-hydroxyglutaric acid undergoes intramolecular condensation with the carboxy group at position 5 to form the γ-lactone structure.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the condensation process.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The product is purified through crystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, or other oxidized derivatives.
Reduction Products: Reduction can produce alcohols or other reduced forms of the compound.
Substitution Products: Substitution reactions can lead to the formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Oxotetrahydrofuran-2-carboxylic acid: This compound is structurally similar but lacks the methyl group at the 2-position.
2-Methyl-5-oxohexanoic acid: Another related compound with a longer carbon chain.
Uniqueness: 2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its specific structural features, which influence its reactivity and potential applications. Its presence of the methyl group at the 2-position differentiates it from structurally similar compounds, affecting its chemical behavior and biological activity.
Properties
IUPAC Name |
2-methyl-5-oxooxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(5(8)9)3-2-4(7)10-6/h2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCVTCIMBXTXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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